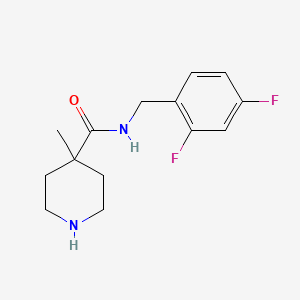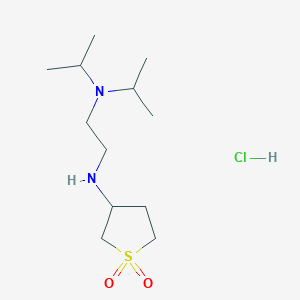![molecular formula C9H15NO4 B12050436 (1R,3S,4R,6S)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid, AldrichCPR](/img/structure/B12050436.png)
(1R,3S,4R,6S)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S,4R,6S)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid, AldrichCPR is a complex organic compound with a unique structure. It is characterized by its tetrahydrocyclopenta[1.3]dioxole ring system, which is substituted with an amino group and a Boc (tert-butoxycarbonyl) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4R,6S)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid typically involves multiple steps. One common method starts with the preparation of the tetrahydrocyclopenta[1.3]dioxole ring system, followed by the introduction of the amino group and the Boc protecting group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated synthesizers. These methods can help in achieving higher yields and purity while reducing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,4R,6S)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S,4R,6S)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for constructing diverse chemical libraries.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological molecules makes it a useful tool for probing biochemical pathways.
Medicine
In medicinal chemistry, (1R,3S,4R,6S)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid is explored for its potential therapeutic applications. It can serve as a precursor for the synthesis of drug candidates targeting various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (1R,3S,4R,6S)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid involves its interaction with specific molecular targets. The Boc-protected amino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity. The compound’s unique ring structure allows it to fit into specific binding sites, modulating biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Disilane-bridged compounds: Organosilicon compounds with unique electronic properties and structural characteristics.
Uniqueness
(1R,3S,4R,6S)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid stands out due to its specific stereochemistry and the presence of both the Boc-protected amino group and the tetrahydrocyclopenta[1.3]dioxole ring system. These features confer unique reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(3aR,4S,6R,6aR)-4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-9(2)13-6-4(8(11)12)3-5(10)7(6)14-9/h4-7H,3,10H2,1-2H3,(H,11,12)/t4-,5+,6-,7-/m1/s1 |
InChI Key |
VVNDXTWUBVAXBA-XZBKPIIZSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](C[C@@H]([C@H]2O1)N)C(=O)O)C |
Canonical SMILES |
CC1(OC2C(CC(C2O1)N)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


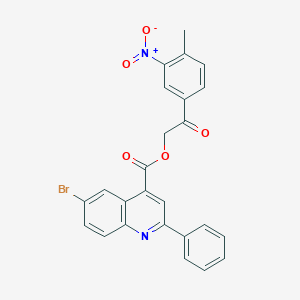
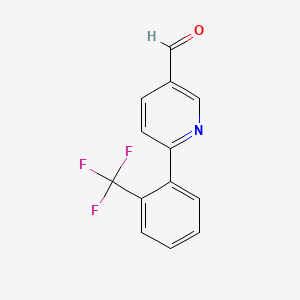

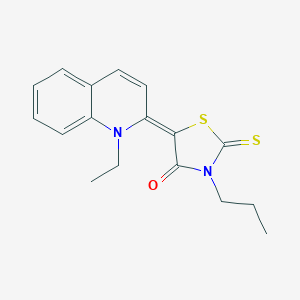
![4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B12050371.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050382.png)
![(S)-Benzo[1,3]dioxol-5-YL-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B12050402.png)
![Ethyl 2-(4-(tert-butyl)benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12050411.png)

![11-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12050419.png)
